10-Deacetylyunnanxane
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Overview
Description
10-Deacetylyunnanxane is a natural product derived from the roots of Taxus x media, a hybrid species of yew. This compound belongs to the taxane family, which is known for its complex diterpenoid structures and significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Deacetylyunnanxane involves multiple steps, starting from simpler taxane precursors. The process typically includes selective acetylation and deacetylation reactions under controlled conditions. For instance, the preparation of acetone cyanohydrin from potassium cyanide and the bisulfite addition product of acetone is one of the steps involved in the synthesis .
Industrial Production Methods
Industrial production of this compound is primarily based on extraction from natural sources, specifically the roots of Taxus x media. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
10-Deacetylyunnanxane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, hydroxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
10-Deacetylyunnanxane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex taxane derivatives.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of taxane-based drugs and other chemical products.
Mechanism of Action
The mechanism of action of 10-Deacetylyunnanxane involves its interaction with specific molecular targets and pathways. It is known to inhibit cell division by stabilizing microtubules, which are essential for cell division. This action is similar to that of other taxane compounds, such as paclitaxel, which also target microtubules and disrupt the mitotic process .
Comparison with Similar Compounds
10-Deacetylyunnanxane is unique among taxane compounds due to its specific structural features and biological activities. Similar compounds include:
Yunnanxane: Another taxane derivative with similar biological activities.
Taxinine B: Known for its anticancer properties.
Taxumairol B: Studied for its potential therapeutic applications.
These compounds share structural similarities but differ in their specific functional groups and biological activities, making this compound a unique and valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
[(1S,2S,3S,5S,8S,10S,14S)-2,5-diacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O8/c1-14-12-22(37-27(34)15(2)17(4)30)25-26(36-19(6)32)24-16(3)21(35-18(5)31)10-11-29(24,9)13-20(33)23(14)28(25,7)8/h15,17,20-22,24-26,30,33H,3,10-13H2,1-2,4-9H3/t15-,17+,20+,21+,22+,24+,25+,26+,29+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVOKMSHJWDUMH-UOIGVGIGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC3(CCC(C(=C)C3C(C(C2(C)C)C(C1)OC(=O)C(C)C(C)O)OC(=O)C)OC(=O)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C[C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)[C@H](C1)OC(=O)[C@H](C)[C@H](C)O)OC(=O)C)OC(=O)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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